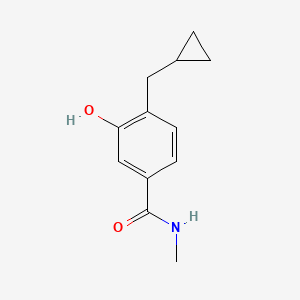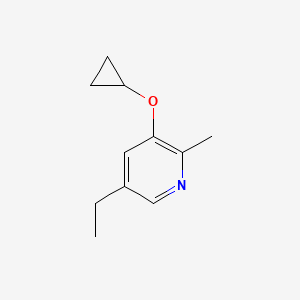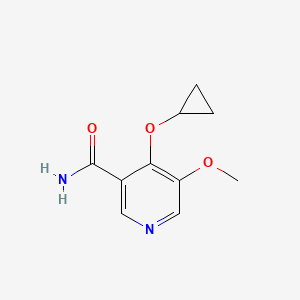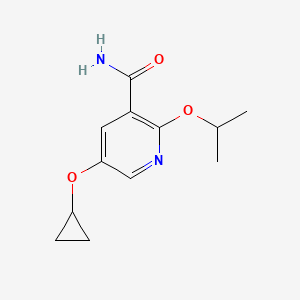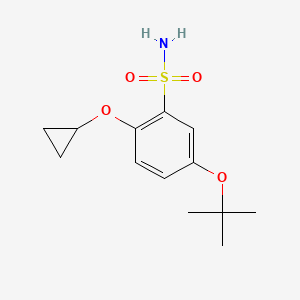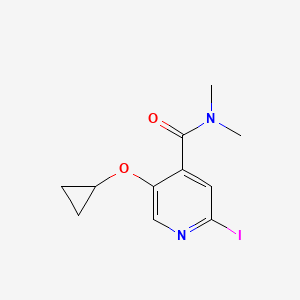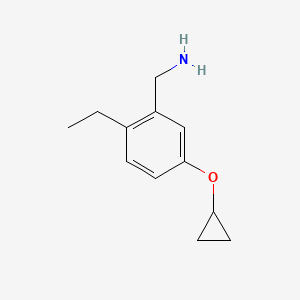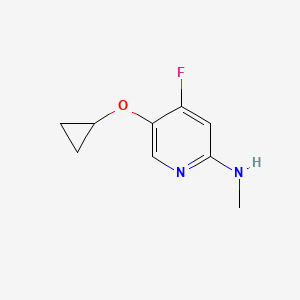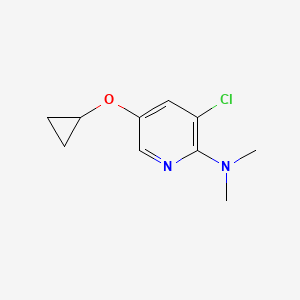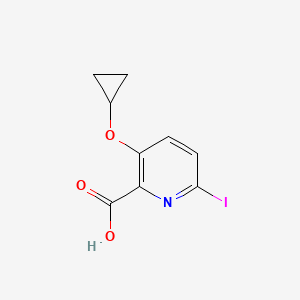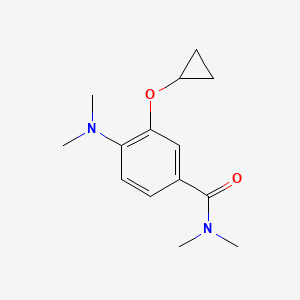
5-Cyclopropoxy-2-ethylisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-ethylisonicotinic acid is an organic compound with the molecular formula C11H13NO3 and a molar mass of 207.23 g/mol . It is a derivative of isonicotinic acid, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2-ethylisonicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions. The preparation of boronic acids and esters involves various methods, including the reaction of organolithium or Grignard reagents with boron compounds .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-ethylisonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-ethylisonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Derivatives of isonicotinic acid, such as isoniazid, are well-known for their use in the treatment of tuberculosis. Research is ongoing to explore the potential medicinal applications of this compound.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-ethylisonicotinic acid involves its interaction with specific molecular targets and pathways. For example, isonicotinic acid derivatives, such as isoniazid, exert their effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to involve similar mechanisms.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-ethylisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid:
Picolinic acid: An isomer of nicotinic acid with the carboxyl group at the 2-position.
The uniqueness of this compound lies in its cyclopropoxy and ethyl substituents, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-ethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-2-7-5-9(11(13)14)10(6-12-7)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZQBPIXYQVKZGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=N1)OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


